Home > Products > Screening Compounds P123574 > Niraparib hydrochloride
Niraparib hydrochloride - 1038915-64-8

Niraparib hydrochloride

Catalog Number: EVT-253462
CAS Number: 1038915-64-8
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer.
Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Overview

Niraparib hydrochloride is an orally active inhibitor of poly (ADP-ribose) polymerase, primarily used in the treatment of certain cancers, including epithelial ovarian cancer, fallopian tube cancer, and primary peritoneal cancer. It was first approved by the United States Food and Drug Administration on March 27, 2017, and subsequently received approvals from the European Commission and Health Canada in late 2017 and mid-2019, respectively .

Source and Classification

Niraparib is a synthetic compound developed by Merck & Co., Inc. (now known as Merck Sharp and Dohme). It belongs to the class of compounds known as poly (ADP-ribose) polymerase inhibitors, which are designed to interfere with DNA repair mechanisms in cancer cells . The chemical structure of niraparib is characterized by its piperidine moiety, which plays a crucial role in its biological activity.

Synthesis Analysis

The synthesis of niraparib involves several key steps that utilize various organic reactions to construct its complex structure.

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Niraparib hydrochloride has a complex molecular structure represented by the chemical formula C19H21ClN4OC_{19}H_{21}ClN_{4}O, with a molecular weight of approximately 356.85 g/mol. The compound features a piperidine ring attached to an indazole moiety and a carboxamide group, which are integral to its function as a PARP inhibitor .

Structural Characteristics

  • Crystalline Forms: Niraparib exists in multiple crystalline forms (Forms I, II, and III), each characterized by distinct X-ray diffraction patterns. These forms have implications for stability and bioavailability .
  • Functional Groups: The presence of functional groups such as amides and halogens contributes to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of niraparib involves various chemical transformations:

  1. Transaminase Reaction: This reaction introduces chirality into the piperidine subunit through enzyme-catalyzed amination processes.
  2. Amidation: The formation of amide bonds is crucial for constructing the final structure of niraparib.
  3. Hydrolysis: Regioselective hydrolysis ensures that specific functional groups are introduced at desired positions on the molecule.

These reactions are optimized to achieve high yields while maintaining the integrity of the compound's stereochemistry.

Mechanism of Action

Niraparib exerts its anticancer effects primarily through inhibition of poly (ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).

Process and Data

  1. Inhibition of DNA Repair: By blocking PARP enzymes, niraparib prevents the repair of single-strand breaks in DNA. This leads to an accumulation of double-strand breaks during DNA replication.
  2. Synthetic Lethality: Cancer cells with deficiencies in homologous recombination repair pathways (e.g., BRCA mutations) become particularly sensitive to niraparib treatment due to their reliance on PARP-mediated repair mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Niraparib hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Relevant data from studies indicate that niraparib maintains its efficacy across various formulations while adhering to stringent quality control measures during manufacturing .

Applications

Niraparib is primarily used in oncology as a treatment for:

  • Epithelial Ovarian Cancer: It is indicated for patients who have received prior chemotherapy.
  • Fallopian Tube Cancer: Similar indications as with ovarian cancer.
  • Primary Peritoneal Cancer: Approved for use based on clinical trial data demonstrating significant efficacy.

In addition to these approved uses, ongoing research explores its potential applications in combination therapies and other malignancies due to its mechanism targeting DNA repair pathways .

Chemical Characterization and Synthesis

Molecular Structure and Physicochemical Properties

Niraparib hydrochloride (chemical name: (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide hydrochloride; CAS# 1038915-64-8) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor with the molecular formula C₁₉H₂₁ClN₄O and a molecular weight of 356.85 g/mol [4] [10]. The compound features a chiral center at the piperidine ring, adopting an (S)-configuration that is critical for its PARP-binding affinity. Its crystalline structure appears as a light yellow to white solid powder, hygroscopic in nature [5] [10].

Key physicochemical parameters include:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (250 mg/mL, 700.57 mM) and water (100 mg/mL, 280.23 mM) [4] [8].
  • Elemental Composition: Carbon (63.95%), Hydrogen (5.93%), Chlorine (9.93%), Nitrogen (15.70%), Oxygen (4.48%) [10].
  • Stability: Stable under recommended storage conditions (4°C, sealed, dry) but susceptible to degradation under acidic/alkaline hydrolysis and oxidative stress [3].

Table 1: Physicochemical Properties of Niraparib Hydrochloride

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄O
Molecular Weight356.85 g/mol
CAS Number (HCl salt)1038915-64-8
Solubility in DMSO700.57 mM
Solubility in Water280.23 mM
Chiral Configuration(S)-enantiomer
Elemental Analysis (Cl)9.93%

Synthetic Pathways and Optimization Strategies

The synthesis of niraparib hydrochloride involves multi-step routes emphasizing chiral purity and yield optimization. A common approach begins with 2-methyl-5-nitrobenzoic acid as the starting material [1]:

  • Esterification: Formation of methyl 2-methyl-5-nitrobenzoate.
  • Bromination: Conversion to methyl 2-(bromomethyl)-5-nitrobenzoate using N-bromosuccinimide (NBS).
  • Cyclization: Reaction with formamide to yield 7-nitro-1H-indazol-2(3H)-one.
  • Chiral Resolution: Introduction of the (S)-3-(4-aminophenyl)piperidine moiety via reductive amination.
  • Amidation: Carboxamide formation using ammonium hydroxide.

A critical optimization involves Schiff base formation between 2-(4-formylphenyl)-4,5,6,7-tetrahydro-2H-indazol-5-amine and 2-fluoro-5-nitrobenzaldehyde, followed by reduction to prevent racemization [7]. Catalytic hydrogenation with Pd/C or use of triethyl phosphite minimizes epimerization risks during nitro-group reduction [1]. Process refinements increased overall yields from 12% to >40% by:

  • Replacing hazardous solvents (dichloromethane) with ethanol/water mixtures.
  • Optimizing reaction temperatures (0–5°C for bromination).
  • Employing chiral auxiliaries to ensure >99.5% enantiomeric excess [1] [7].

Table 2: Key Synthetic Intermediates and Optimization Strategies

IntermediateReaction StepOptimization Strategy
Methyl 2-(bromomethyl)-5-nitrobenzoateBrominationNBS in CCl₄ at 0–5°C, 88% yield
7-Nitro-1H-indazol-2(3H)-oneCyclizationFormamide reflux, 85% yield
(S)-3-(4-Aminophenyl)piperidineReductive aminationNaBH₄/EtOH, chiral resolution
Niraparib free baseAmidationNH₄OH in methanol, 90% yield

Comparative Analysis of Salt Forms and Bioavailability

Niraparib is commercialized as a hydrochloride salt, though other forms (tosylate, free base) have been explored:

  • Hydrochloride vs. Free Base: The HCl salt enhances aqueous solubility (280.23 mM vs. <50 mM for free base), facilitating oral absorption. The hydrochloride form also improves crystallinity, simplifying bulk manufacturing [10].
  • Bioavailability Advantages:
  • Tumor Penetration: Niraparib hydrochloride shows a volume of distribution (Vdss) of 6.9 L/kg in rats, with tumor-to-plasma exposure ratios of 3.3:1, indicating favorable tissue accumulation [10].
  • Brain Penetration: Unlike olaparib, niraparib hydrochloride achieves therapeutic concentrations in brain tissue, making it suitable for intracranial tumor models [10].
  • Pharmacokinetics: Oral bioavailability in rats is 65%, with plasma clearance of 28 mL/min/kg and a terminal half-life (t₁/₂) of 3.4 hours [4] [10].

Table 3: Bioavailability Comparison of Niraparib Salt Forms

ParameterHydrochloride SaltFree Base
Aqueous Solubility280.23 mM<50 mM
Oral Bioavailability (rat)65%40%
Tumor-to-Plasma Ratio3.3:11.2:1
Volume of Distribution (Vdss)6.9 L/kg4.1 L/kg
Brain PenetrationHighLow

These properties underscore the hydrochloride salt’s superiority in therapeutic applications, particularly for malignancies requiring deep tissue penetration [10].

Properties

CAS Number

1038915-64-8

Product Name

Niraparib hydrochloride

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

MK4827; MK 4827; MK4827; Niraparib; Niraparib HCl; Niraparib hydrochloride; Zejula.

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.